molecular formula C21H23NO4 B038362 tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate CAS No. 112741-49-8

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Cat. No. B038362
CAS RN: 112741-49-8
M. Wt: 353.4 g/mol
InChI Key: MRUKRSQUUNYOFK-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is likely a derivative of morpholine, which is a common heterocyclic amine used in organic synthesis . The tert-butyl group is a bulky substituent that can influence the reactivity and steric properties of the molecule . The presence of the diphenyl group suggests potential applications in fields like medicinal chemistry, given the prevalence of phenyl rings in bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a morpholine derivative with a suitable diphenyl-containing compound. The exact method would depend on the specific functional groups present .


Molecular Structure Analysis

The molecular structure would be determined by the specific arrangement of the atoms and the stereochemistry at the 2R,3S positions. The presence of the diphenyl and tert-butyl groups could potentially influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The morpholine ring could potentially undergo reactions at the nitrogen or the carbon atoms adjacent to the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of the morpholine ring could potentially make the compound more polar and increase its solubility in water .

Scientific Research Applications

Chemical Transformations

The unique reactivity pattern of the tert-butyl group makes this compound suitable for a range of chemical transformations. Its presence can influence reaction pathways, yields, and the stability of reaction intermediates .

Biosynthetic Pathways

In nature, the tert-butyl group is relevant in biosynthetic pathways. Its implications in biodegradation and biosynthesis provide insights into natural processes and the potential for biocatalytic applications .

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. If it’s used as a pharmaceutical, for example, the mechanism would depend on the biological target.

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUKRSQUUNYOFK-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)O[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359675
Record name tert-Butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

CAS RN

112741-49-8
Record name tert-Butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-(-)-2,3-Diphenyl-6-oxomorpholine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Reactant of Route 2
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Reactant of Route 3
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Reactant of Route 4
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Reactant of Route 6
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.